molecular formula C16H14FNO3 B15095690 Phenylalanine, N-(2-fluorobenzoyl)- CAS No. 1803030-90-1

Phenylalanine, N-(2-fluorobenzoyl)-

Cat. No.: B15095690
CAS No.: 1803030-90-1
M. Wt: 287.28 g/mol
InChI Key: HCZOUTUSJOQBNE-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Amino Acid and Peptide Chemistry

The introduction of fluorine into amino acids and peptides is a widely used strategy to modulate their biological and physicochemical properties. rsc.orgbohrium.com Fluorine's unique characteristics, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.govbenthamscience.com

The synthesis of fluorinated amino acids can be approached in two primary ways: by using fluorinated building blocks or by direct fluorination of the amino acid or peptide. rsc.orgbohrium.com These methods allow for the site-selective introduction of fluorine, enabling researchers to fine-tune molecular properties. rsc.org Fluorinated amino acids are valuable tools in various research areas, including the development of therapeutic agents, the study of protein structure and function using 19F NMR spectroscopy, and radiolabeling for positron emission tomography (PET) imaging. nih.govnih.gov The incorporation of fluorinated amino acids like N-(2-fluorobenzoyl) phenylalanine into peptides can lead to improved characteristics such as enhanced stability against enzymatic degradation and increased bioavailability. nih.gov

Significance of the N-(2-Fluorobenzoyl) Moiety in Modulating Phenylalanine Derivative Characteristics

The N-(2-fluorobenzoyl) group plays a crucial role in defining the properties of the phenylalanine derivative. The benzoyl group itself, when attached to phenylalanine, creates N-benzoyl-L-phenylalanine, a compound that has been studied for its own biological context. nih.gov The addition of a fluorine atom to the ortho position (position 2) of this benzoyl ring introduces several key modifications.

The high electronegativity of the fluorine atom can create a dipole moment and alter the electronic distribution of the entire benzoyl moiety. This can influence how the molecule interacts with its biological targets, potentially leading to stronger binding interactions through electrostatic or hydrogen-bonding forces. benthamscience.com Furthermore, the presence of the fluorine atom can significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. benthamscience.com This modification is a common strategy in drug design to improve a compound's pharmacokinetic profile. nih.govmdpi.com The carbon-fluorine bond is also exceptionally stable, which can protect the molecule from metabolic degradation, thereby increasing its half-life in biological systems. nih.gov

The position of the fluorine atom on the benzoyl ring is also critical. The ortho-fluoro substitution, as seen in N-(2-fluorobenzoyl) phenylalanine, can enforce a specific conformation or rotation of the phenyl ring, which can be crucial for fitting into the binding pocket of a target enzyme or receptor. nih.gov This conformational restriction can lead to higher selectivity and potency.

Overview of Key Research Paradigms Explored

Research involving N-(2-fluorobenzoyl) phenylalanine and related structures spans several key areas of chemical and biochemical investigation.

Enzyme Inhibition: Phenylalanine derivatives are often explored as potential enzyme inhibitors. nih.gov The specific structure of N-(2-fluorobenzoyl) phenylalanine makes it a candidate for inhibiting enzymes where phenylalanine or similar aromatic amino acids are substrates. For instance, derivatives of fluorinated phenylalanines have been investigated as inhibitors of cholecystokinin-2 (CCK2) receptors and dipeptidyl peptidase-4 (DPP-4) for potential therapeutic applications. nih.gov

Peptide and Protein Design: The incorporation of N-acylated and fluorinated amino acids into peptide sequences is a major research focus. nih.govanu.edu.au This strategy is used to create peptides with enhanced stability, specific secondary structures (e.g., helices), and improved biological activity. The N-(2-fluorobenzoyl) group can act as a protecting group during peptide synthesis and also confer desirable properties to the final peptide.

Drug Discovery and Development: The principles guiding the design of N-(2-fluorobenzoyl) phenylalanine are central to modern drug discovery. benthamscience.commdpi.comnih.gov Similar structures, containing N-acyl phenylalanine or fluorobenzoyl moieties, are common in the development of new therapeutic agents. For example, a patent describes a compound containing a 2-(2-(4-fluorobenzoyl)phenylamino) moiety for the potential treatment of metabolic syndromes. google.com This highlights the interest in this type of chemical scaffold for targeting specific biological pathways.

Biochemical Probes: The fluorine atom serves as a useful probe for nuclear magnetic resonance (NMR) studies. nih.gov Incorporating 19F-labeled N-(2-fluorobenzoyl) phenylalanine into a peptide or protein allows researchers to study its structure, dynamics, and interactions with other molecules in a complex biological environment without interference from other signals. nih.gov Furthermore, radiolabeled versions, such as with 18F, are developed as radiopharmaceuticals for PET imaging to visualize biological processes in vivo. nih.govnih.gov

Chemical Data

Below are tables detailing the chemical properties of N-(2-Fluorobenzoyl) Phenylalanine and related compounds for comparative analysis.

Table 1: General Information for Phenylalanine and its Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Synonyms
L-Phenylalanine C₉H₁₁NO₂ 165.19 (S)-2-amino-3-phenylpropanoic acid
N-Benzoyl-L-phenylalanine C₁₆H₁₅NO₃ 269.29 Bz-Phe-OH, Benzoylphenylalanine
2-Fluorophenylalanine C₉H₁₀FNO₂ 183.18 o-Fluorophenylalanine

Table 2: Computed Physical and Chemical Properties

Property L-Phenylalanine N-Benzoyl-L-phenylalanine 2-Fluorophenylalanine
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid wikipedia.org (2S)-2-benzamido-3-phenylpropanoic acid nih.gov 2-amino-3-(2-fluorophenyl)propanoic acid nih.gov
LogP (Octanol/Water Partition Coefficient) -1.38 wikipedia.org 2.8 nih.gov Not Available
Acidity (pKa) 1.83 (carboxyl), 9.13 (amino) wikipedia.org Not Available Not Available

| Water Solubility (g/L at 25 °C) | 14.11 wikipedia.org | Not Available | Not Available |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZOUTUSJOQBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292700
Record name Phenylalanine, N-(2-fluorobenzoyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803030-90-1
Record name Phenylalanine, N-(2-fluorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803030-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, N-(2-fluorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Fluorobenzoyl Phenylalanine and Advanced Analogs

Stereoselective and Racemization-Free Synthesis Approaches

Maintaining the stereochemical integrity of the phenylalanine core is paramount during synthesis. Racemization, the conversion of an enantiomerically pure substance into a mixture of enantiomers, can lead to a loss of biological activity, as often only one enantiomer is active. nih.gov Consequently, significant research has been dedicated to developing synthetic methods that prevent or minimize racemization.

Utilization of N-Protected Phenylalanine Precursors (e.g., N-tert-butyloxycarbonyl-Phenylalanine)

A common and effective strategy to prevent unwanted side reactions and racemization during amide bond formation is the use of N-protected phenylalanine precursors. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino moiety of amino acids. orgsyn.orgnih.gov The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), after the desired amide bond has been formed. nih.gov

The use of Boc-protected phenylalanine, such as N-tert-butyloxycarbonyl-L-phenylalanine, ensures that the amino group of phenylalanine does not interfere with the coupling reaction between its carboxyl group and an incoming amine. orgsyn.orgnih.gov This protection is crucial for directing the reaction to form the desired amide linkage and for preserving the stereocenter of the amino acid. nih.gov The synthesis of Boc-protected amino acids themselves is a well-established process. orgsyn.orgrsc.org

Amide Coupling Strategies and Reagents

The formation of the amide bond between the protected phenylalanine and another molecule, such as an aniline (B41778) derivative, is a critical step that carries a high risk of racemization. nih.gov The activation of the carboxylic acid of phenylalanine makes the α-hydrogen more susceptible to abstraction under basic conditions, which are often present during amide coupling reactions. nih.gov To mitigate this, a variety of coupling reagents have been developed to facilitate the reaction under mild conditions and with minimal racemization.

Several classes of coupling reagents are available, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. bachem.comuniurb.itsigmaaldrich.com The choice of reagent can significantly impact the yield, purity, and stereochemical outcome of the reaction.

Key Coupling Reagents:

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): DEPBT is recognized as an efficient coupling reagent that demonstrates remarkable resistance to racemization. nih.govluxembourg-bio.comresearchgate.netsemanticscholar.org It is effective for both solution and solid-phase peptide synthesis and has been successfully used in the synthesis of complex natural products. nih.govluxembourg-bio.comsemanticscholar.org A key advantage of DEPBT is that it often does not require the protection of hydroxyl groups in the amino component. nih.govluxembourg-bio.comsemanticscholar.org

Propanephosphonic Acid Anhydride (B1165640) (T3P®): T3P® is another powerful coupling reagent known for promoting amide bond formation with a low degree of racemization, particularly when used in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures (e.g., 0 °C). nih.govnih.govwikipedia.orgorganic-chemistry.orgresearchgate.net It is a versatile reagent applicable to a wide range of substrates. wikipedia.orgorganic-chemistry.org

Benzotriazol-1-yloxytripyrrolidinophosphonium Hexafluorophosphate (B91526) (PyBOP): PyBOP is a phosphonium-type coupling reagent that is as efficient as its predecessor, BOP, but with the advantage of having less hazardous byproducts. bachem.compeptide.comluxembourg-bio.com Coupling reactions with PyBOP are typically rapid. peptide.com It is particularly useful for minimizing racemization and has been employed in racemization-free synthetic routes. nih.gov

The following table summarizes the key features of these coupling reagents:

Coupling ReagentKey FeaturesReferences
DEPBT Excellent resistance to racemization; often no need to protect hydroxyl groups. nih.govluxembourg-bio.comresearchgate.netsemanticscholar.org
T3P® Low degree of racemization, especially at low temperatures; versatile. nih.govnih.govwikipedia.orgorganic-chemistry.orgresearchgate.net
PyBOP Efficient, rapid reactions; less hazardous byproducts than BOP; minimizes racemization. nih.govbachem.compeptide.comluxembourg-bio.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of N-(2-Fluorobenzoyl) Phenylalanine requires careful optimization of reaction conditions. This includes the choice of solvent, temperature, and the stoichiometry of reactants and reagents.

For instance, a study by Dunetz et al. demonstrated that using a mixture of ethyl acetate (EtOAc) and pyridine at 0 °C for T3P®-mediated coupling resulted in the lowest degree of racemization. nih.gov The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and the formation of byproducts. Temperature control is also critical, as higher temperatures can increase the rate of racemization. nih.gov

The purification of the final product is another essential step. Techniques such as crystallization and chromatography are often employed to remove unreacted starting materials, reagents, and byproducts, ensuring the high purity of the target compound. orgsyn.org

Derivatization Strategies for Enhanced Molecular Properties

To explore structure-activity relationships and improve the properties of the parent compound, various derivatization strategies are employed. These modifications can influence factors such as metabolic stability, solubility, and biological activity.

Introduction of Methyl and Fluoro Substituents for Amide Bond Shielding

The introduction of methyl and fluoro substituents on the N-(2-fluorobenzoyl) phenylalanine scaffold has been investigated as a means to enhance molecular properties. mdpi.com These substitutions can provide steric hindrance around the amide bonds, potentially protecting them from enzymatic degradation and thereby increasing the compound's stability. mdpi.com

The synthesis of fluorinated phenylalanine analogs, for example, can be achieved through various methods, including the use of fluorinated starting materials or the introduction of fluorine at a later stage of the synthesis. nih.govbeilstein-journals.orgnih.gov

Exploration of N-Aryl Substitutions and Their Synthetic Routes

Modifying the N-aryl portion of the molecule is a common strategy to explore a wider chemical space and modulate biological activity. nih.govmdpi.com This can involve the introduction of different substituents on the aromatic ring or the replacement of the entire aryl group.

The synthesis of these N-aryl analogs typically follows the general synthetic route, where a Boc-protected phenylalanine is coupled with a substituted aniline derivative. nih.gov For instance, the synthesis of analogs with a thiomorpholine (B91149) moiety on the N-aryl ring has been reported, which in some cases led to improved activity and solubility. mdpi.com The introduction of a cyano group at the ortho position of the N-aryl ring has also been explored, although in one study this modification resulted in a loss of activity against Mycobacterium abscessus. semanticscholar.org

The synthesis of N-aryl amino acids can also be achieved through transition metal-catalyzed N-arylation reactions, although care must be taken to avoid racemization of the amino acid stereocenter. acs.org

Targeted Synthesis of Dipeptide Conjugates Containing N-(2-Fluorobenzoyl) Phenylalanine Derivatives

The construction of dipeptide conjugates incorporating N-(2-fluorobenzoyl) phenylalanine is a key step in creating molecules with potential biological applications. The general approach involves the formation of a peptide bond between N-(2-fluorobenzoyl) phenylalanine and another amino acid. This process requires the activation of the carboxyl group of one amino acid and the protection of the amino group of the other to ensure a specific and efficient coupling reaction.

A common method for the synthesis of such dipeptides involves the use of coupling reagents. For instance, the synthesis of a dipeptide can be achieved by reacting N-(2-fluorobenzoyl) phenylalanine with the methyl ester of another amino acid, such as leucine, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a more advanced reagent like (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU).

Illustrative Synthetic Scheme:

The synthesis would typically proceed as follows:

Preparation of N-(2-fluorobenzoyl) phenylalanine: L-phenylalanine is reacted with 2-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent system. The product, N-(2-fluorobenzoyl)-L-phenylalanine, is then isolated and purified.

Protection of the second amino acid: The carboxyl group of the second amino acid (e.g., Leucine) is often protected as a methyl or ethyl ester to prevent its participation in the coupling reaction.

Peptide Coupling: N-(2-fluorobenzoyl)-L-phenylalanine is then coupled with the amino acid ester using a reagent like HATU in the presence of a base such as diisopropylethylamine (DIPEA).

Deprotection (if necessary): If the carboxyl group of the dipeptide needs to be free for further reactions, the ester protecting group is removed, typically by hydrolysis.

Research Findings:

While specific literature detailing the synthesis of dipeptides from N-(2-fluorobenzoyl) phenylalanine is not abundant, the methodologies are well-established in peptide chemistry. For example, the synthesis of various fluorinated phenylalanine derivatives and their incorporation into peptides has been documented. nih.gov These studies often employ standard peptide coupling protocols, which are directly applicable to the synthesis of N-(2-fluorobenzoyl) phenylalanine-containing dipeptides. The choice of coupling reagent and reaction conditions is critical to minimize side reactions and ensure high yields and stereochemical purity.

Starting Material Reagent Product
L-Phenylalanine2-Fluorobenzoyl chlorideN-(2-Fluorobenzoyl)-L-phenylalanine
N-(2-Fluorobenzoyl)-L-phenylalanine, Leucine methyl esterHATU, DIPEAN-(2-Fluorobenzoyl)-L-phenylalanyl-L-leucine methyl ester

Structural Elucidation and Conformational Analysis of N 2 Fluorobenzoyl Phenylalanine Systems

Advanced Spectroscopic Characterization

Spectroscopic methods offer detailed insights into the molecular structure, bonding, and dynamic behavior of N-(2-Fluorobenzoyl) Phenylalanine in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C-APT NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-(2-Fluorobenzoyl) Phenylalanine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(2-Fluorobenzoyl) Phenylalanine, specific proton signals confirm the presence of the key functional groups. researchgate.net Protons on the aromatic rings typically appear in the downfield region, between 7.25 and 8.3 ppm. researchgate.net The protons of the aliphatic chain are observed at approximately 3.2 ppm and 4.7 ppm. researchgate.net A characteristic doublet for the amide proton (NH) is found further downfield at around 9.1 ppm, and the acidic proton of the carboxyl group can be seen at approximately 12.9 ppm. researchgate.net

¹³C-APT NMR Spectroscopy: The ¹³C-APT (Attached Proton Test) NMR spectrum provides information about the different types of carbon atoms. For N-(2-Fluorobenzoyl) Phenylalanine, signals for the carbon atoms in the benzene (B151609) rings are observed in the range of 124.0 to 139.8 ppm. researchgate.net The aliphatic carbons of the phenylalanine backbone give rise to signals at 36.6 and 54.5 ppm. researchgate.net The carbonyl carbon of the amide group appears at 165.2 ppm, while the carboxylic acid carbon is found at 173.2 ppm. researchgate.netmdpi.com

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. nih.govipb.pt COSY spectra reveal couplings between protons, helping to trace the spin systems within the molecule. ipb.pt HSQC spectra correlate proton and carbon signals, providing unambiguous assignments of the atoms in the molecular structure. For instance, in related phenylalanine systems, 2D NMR has been crucial for assigning all aromatic spin systems and identifying important long-range structural constraints. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-(p-nitrobenzoyl)-L-phenylalanine.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 7.25-8.3 124.0-139.8
Aliphatic Protons 3.2, 4.7 36.6, 54.5
Amide Proton (NH) 9.1 -
Carboxyl Proton (COOH) 12.9 -
Amide Carbonyl (C=O) - 165.2
Carboxyl Carbonyl (C=O) - 173.2

Data derived from a study on a structurally similar compound, N-(p-nitrobenzoyl)-L-phenylalanine. researchgate.net

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR))

Vibrational spectroscopy probes the molecular vibrations of N-(2-Fluorobenzoyl) Phenylalanine, offering a fingerprint of its functional groups and bonding arrangements.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of N-(2-Fluorobenzoyl) Phenylalanine and related structures reveals characteristic absorption bands. mdpi.comthermofisher.com For a similar compound, N-(p-nitrobenzoyl)-L-phenylalanine, an amide bond signal is observed at 1646 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group in this analogue are found at 1513 cm⁻¹ and 1351 cm⁻¹, respectively. researchgate.net In studies of L-phenylalanine, characteristic bands for the charged amino group (NH3+) are seen around 3068 cm⁻¹ and 3034 cm⁻¹, while the carboxylate group (COO⁻) shows an asymmetric stretching vibration near 1587 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations can also be observed as a shoulder at approximately 1625 cm⁻¹. researchgate.net

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: ATR-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation. nih.govnih.gov In the analysis of L-phenylalanine in aqueous solutions, ATR-FTIR has been used to distinguish between its cationic, zwitterionic, and anionic forms based on their distinct vibrational spectra in the 1800-800 cm⁻¹ range. researchgate.net For instance, the C=O stretching vibration of the carboxylic acid group is typically observed around 1730-1740 cm⁻¹. researchgate.net The N-H scissoring vibration can appear near 1590 cm⁻¹, and the C-C stretching modes of the monosubstituted phenyl ring are found around 1607 cm⁻¹ and 1588 cm⁻¹. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for Phenylalanine and Related Structures.

Functional Group Vibrational Mode Frequency (cm⁻¹)
Amide C=O Stretch ~1646
Carboxylate Asymmetric Stretch ~1587
Phenyl Ring C=C Stretch ~1625, 1607, 1588
Charged Amino Group Asymmetric/Symmetric Stretch ~3068, ~3034
Carboxylic Acid C=O Stretch ~1730-1740

Data compiled from studies on L-phenylalanine and N-(p-nitrobenzoyl)-L-phenylalanine. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Atmospheric Pressure Chemical Ionization (APCI+))

Mass spectrometry is employed to determine the precise molecular weight and elemental composition of N-(2-Fluorobenzoyl) Phenylalanine.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. mdpi.com The identification of metabolites often relies on matching m/z values with a very low mass tolerance, typically within a few parts per million (ppm). nih.gov For instance, in the analysis of a related compound, N-(p-nitrobenzoyl)-L-phenylalanine, the molecular ion peak (M+) was observed at m/z 314, confirming its molecular weight. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI+): APCI is a soft ionization technique suitable for analyzing relatively non-polar compounds. While specific data for N-(2-Fluorobenzoyl) Phenylalanine using APCI+ is not detailed in the provided context, this method is generally applicable for determining the molecular weight of such compounds. Tandem mass spectrometry (MS/MS) is another powerful technique that enables the simultaneous analysis of various amino acids and their derivatives. nih.govmdpi.com

Ultrafast Coherent Vibrational Dynamics and Electronic Spectrum Analysis

Ultrafast spectroscopic techniques provide insights into the dynamic processes occurring on femtosecond to picosecond timescales, such as vibrational energy flow and structural rearrangements.

Studies on the phenylalanine radical have utilized sub-picosecond transient absorption spectroscopy to reveal its ultraviolet absorption signature. rsc.org These experiments show that ultrafast structural reorganization drives coherent vibrational motion involving multiple fundamental frequencies. rsc.orgntu.edu.sg This technique allows for the mapping of molecular geometry evolution with femtosecond resolution, revealing coherent motions that can persist even after electronic relaxation. nih.gov The coherent superposition of excited vibrational states can give rise to beating effects, which provide information not accessible through other methods. aps.org While these studies focus on the phenylalanine radical, the principles are applicable to understanding the vibrational dynamics of N-(2-Fluorobenzoyl) Phenylalanine.

Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Resolution

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule and its packing in a crystal lattice. springernature.com For a polymorph of an Nα-aroyl-N-aryl-phenylalanine amide, single-crystal X-ray diffraction revealed its crystal structure, while electron diffraction was used to determine the structure of a second polymorph. mdpi.com In the study of N-benzoyl-DL-phenylalanine, X-ray diffraction established that it crystallizes in a monoclinic form with a P2₁/c space group. nih.gov The crystal structure of L-phenylalanine has also been determined, providing detailed information about its molecular geometry and intermolecular interactions. rcsb.orgharvard.edunih.gov In a related fluorinated compound, 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the dihedral angle between the fluorobenzene (B45895) and benzothiophene (B83047) rings was determined to be 3.74 (14)°. nih.gov The crystal packing was stabilized by intermolecular N—H···O hydrogen bonds. nih.gov

Table 3: Crystallographic Data for N-benzoyl-DL-phenylalanine.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.338(1)
b (Å) 9.185(1)
c (Å) 14.096(2)
β (°) 107.53(3)
V (ų) 1400(3)
Z 4
R-factor 0.053

Data from a study on N-benzoyl-DL-phenylalanine. nih.gov

Electron Diffraction for Polymorphic Form Characterization

While specific studies employing electron diffraction for the polymorphic characterization of N-(2-Fluorobenzoyl) Phenylalanine are not extensively documented in publicly available literature, the technique itself is a powerful tool for analyzing the solid-state structures of organic molecules. Electron diffraction is particularly suited for studying microcrystalline or thin film samples that may not be amenable to single-crystal X-ray diffraction. It can provide crucial information on unit cell parameters and atomic arrangements, which are fundamental to identifying and distinguishing different polymorphic forms. For complex organic molecules like N-acylated phenylalanines, which are prone to polymorphism, electron diffraction could be instrumental in revealing subtle structural variations that arise from different crystal packing arrangements.

Analysis of Polymorphism and its Structural Implications

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the study of pharmaceutical and biological molecules. The different polymorphs of a substance can exhibit distinct physical properties, including solubility, stability, and bioavailability. For N-(2-Fluorobenzoyl) Phenylalanine, polymorphism would be driven by the molecule's ability to adopt different conformations and to form various intermolecular hydrogen bonding and van der Waals interactions in the solid state.

Conformational Landscape and Intramolecular Interactions

Identification and Characterization of Stable Conformers

Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable for exploring the conformational space of flexible molecules like N-(2-Fluorobenzoyl) Phenylalanine and identifying its stable conformers. nih.gov The analysis of related constrained phenylalanine analogues has demonstrated that the peptide backbone can be induced to adopt specific conformations, such as β-bends or helical structures. nih.gov For N-(2-Fluorobenzoyl) Phenylalanine, the key dihedral angles defining the conformation include those of the peptide backbone (phi, psi) and the orientation of the aromatic side chains.

The bulky nature of the benzoyl and phenyl groups, along with potential intramolecular interactions, will restrict the accessible conformational space. nih.gov For instance, studies on other phenylalanine derivatives have revealed the presence of aromatic edge-to-face (CH-π) interactions that stabilize specific conformations in solution. rsc.org It is plausible that similar interactions between the 2-fluorobenzoyl and the phenyl rings could play a role in stabilizing certain conformers of N-(2-Fluorobenzoyl) Phenylalanine.

Investigation of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds are crucial in defining the preferred conformations of peptides and related molecules. In N-(2-Fluorobenzoyl) Phenylalanine, a key potential intramolecular hydrogen bond is the N-H···F interaction between the amide proton and the fluorine atom on the benzoyl ring.

Research on model systems, such as 4-anilino-5-fluoroquinazolines, has shown that such N-H···F hydrogen bonds can be observed and characterized using NMR spectroscopy and X-ray crystallography. ucla.edunih.gov In these systems, the N-H proton is forced into close proximity with the fluorine atom, leading to observable through-space coupling in NMR spectra. ucla.edunih.gov The strength of this interaction can be influenced by the electronic properties of substituents on the aromatic rings. nih.gov

Computational Chemistry and Theoretical Investigations of N 2 Fluorobenzoyl Phenylalanine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of N-(2-fluorobenzoyl) Phenylalanine and related compounds.

Prediction of Molecular Geometries and Energetic Landscapes

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and mapping its potential energy surface. By optimizing the geometry, researchers can identify the most stable conformations (lowest energy states) of N-(2-fluorobenzoyl) Phenylalanine. psu.edugelisim.edu.tr The process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible. arxiv.org

The exploration of the conformational landscape reveals various low-energy conformers that are stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov For the parent molecule, phenylalanine, conformers are often classified based on the dihedral angles of the backbone and side chain. psu.edunih.gov For N-(2-fluorobenzoyl) Phenylalanine, the additional fluorobenzoyl group introduces further rotational freedom and potential for noncovalent interactions, which can be systematically studied using DFT. The relative energies of these conformers can be calculated to determine their populations at a given temperature. psu.edu Different DFT functionals, such as B3LYP and M05-2X, may be employed and compared to find the best agreement with experimental data, if available. psu.edunih.gov The choice of basis set, such as 6-31G(d,p) or def2-TZVP, also plays a crucial role in the accuracy of these predictions. arxiv.orgrsc.org

Table 1: Representative Dihedral Angles for Phenylalanine Conformers This table illustrates typical dihedral angles for different conformer types of the parent phenylalanine molecule, which serve as a basis for understanding the more complex conformational space of its derivatives.

Conformer Typeϕ' (Cπ-Cβ-CR-N)ψ (CR-NH2)ω (Cα-C'-O-H)Stabilizing Interaction
Type I~180°~180°~180°Bifurcated NH₂···O=C
Type I'~90°~180°~180°HNH···O=C
Type II~0°~0°~0°N···HO

Data sourced from studies on phenylalanine conformational analysis. nih.gov

Simulation of Spectroscopic Parameters

DFT methods are widely used to simulate various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra.

Harmonic Vibration Frequencies: The calculation of harmonic vibrational frequencies is a standard output of DFT calculations. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, researchers can confirm the structure of the synthesized N-(2-fluorobenzoyl) Phenylalanine and assign the observed vibrational modes to specific atomic motions within the molecule. nih.govresearchgate.net For instance, the characteristic stretching frequencies of the C=O, N-H, and C-F bonds can be precisely predicted.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can be used to calculate the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in N-(2-fluorobenzoyl) Phenylalanine. nih.gov These theoretical predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of the different atoms in the molecule. nih.gov

Vertical Excitation Energies: Time-dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy. nih.gov These calculations provide insights into the electronic transitions occurring within the molecule upon absorption of light. mdpi.com Different functionals, such as CAM-B3LYP and ωB97X-D, can be benchmarked against higher-level methods like CC2 to ensure the accuracy of the predicted excitation energies. nih.gov The nature of the excited states, such as π-π* or n-π* transitions, can also be characterized. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Phenylalanine Derivatives This table provides an example of how calculated spectroscopic data are compared with experimental values for validation.

Spectroscopic ParameterExperimental ValueCalculated Value (Method)Reference
¹H NMR (ppm)7.33-7.43- chemicalbook.com
¹³C NMR (ppm)173.2 (C=O)- researchgate.net
IR (cm⁻¹)3340 (NH stretch)3330 (out-of-phase NH/OH) nih.gov
Vertical Excitation (eV)-5.176 (RI-CC2) mdpi.com

Analysis of Electronic Structure and Charge Distribution

DFT calculations provide a detailed picture of the electronic structure of N-(2-fluorobenzoyl) Phenylalanine. The analysis of the molecular orbitals (HOMO and LUMO) helps in understanding the reactivity and electronic properties of the molecule. Furthermore, the charge distribution within the molecule can be analyzed using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. psu.edumdpi.com This allows for the quantification of partial charges on each atom, providing insights into the molecule's polarity and potential for intermolecular interactions. researchgate.net The presence of the fluorine atom is expected to significantly influence the charge distribution in the benzoyl ring, which can be precisely mapped using these computational techniques.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a large biological macromolecule (receptor), such as an enzyme or protein.

Elucidation of Binding Modes with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For N-(2-fluorobenzoyl) Phenylalanine, docking studies can be performed to investigate its binding to various biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of docking simulations can reveal plausible binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov For example, studies on similar molecules have shown the importance of interactions with specific amino acid residues in the active site of enzymes like alkaline phosphatase. researchgate.netnih.gov

Conformational Changes and Adaptations upon Ligand-Target Interaction

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. chemrxiv.org These simulations provide insights into the conformational changes that both the ligand and the receptor may undergo upon binding. nih.govnih.gov The binding of a ligand can induce conformational changes in the protein, a phenomenon known as induced fit, which can be crucial for its biological function. chemrxiv.org MD simulations can also reveal the stability of the binding mode predicted by docking and provide a more detailed understanding of the energetics of the ligand-target interaction. researchgate.net For instance, studies on phenylalanine binding to phenylalanine hydroxylase have shown that significant conformational changes occur in both the regulatory and catalytic domains of the enzyme. nih.govnih.gov

Quantum Chemical Studies of Aromatic Contributions to Interactions

Quantum chemical calculations are instrumental in quantifying how fluorination alters the electronic landscape of a molecule. The introduction of a fluorine atom, the most electronegative element, to the benzoyl ring in N-(2-fluorobenzoyl) phenylalanine has a profound impact on its electrostatic properties. Fluorine acts as a strong electron-withdrawing group, primarily through the inductive effect, which polarizes the C-F bond and influences the charge distribution across the entire aromatic ring. researchgate.net

This redistribution of electron density can be visualized through electrostatic potential (ESP) maps. For a fluorinated benzene (B151609) ring, the region near the fluorine atom becomes more electron-poor (more positive potential, often colored blue), while the π-face of the ring also experiences a general decrease in its negative potential. This alteration is critical as it modulates the molecule's ability to participate in electrostatic-driven interactions.

Computational studies on fluorinated aromatic systems have shown that progressive fluorination leads to systematic changes in molecular properties. For instance, the substitution of hydrogen with fluorine can significantly change the molecule's dipole moment and the partial charges on the ring carbons. This has been shown to affect everything from crystal packing to binding affinities in biological systems. researchgate.netnih.gov The electron-withdrawing nature of the 2-fluorobenzoyl group will also influence the adjacent amide bond and, to a lesser extent, the phenylalanine residue.

PropertyEffect of Fluorination on Aromatic RingConsequence for N-(2-Fluorobenzoyl) Phenylalanine
Electrostatic Potential (π-face)Becomes less negativeWeakens cation-π interactions. acs.org
Dipole MomentAltered in magnitude and directionInfluences solubility and dipole-dipole interactions.
Partial Atomic ChargesCarbon attached to fluorine becomes more positive; ortho/para carbons affectedModifies local interaction sites for polar interactions and hydrogen bonding.

Cation-π interactions are non-covalent forces between a cation and the electron-rich face of an aromatic ring. These interactions are vital in many biological processes, including protein structure and receptor-ligand binding. Phenylalanine is a key amino acid known to participate in such interactions. bg.ac.rs

Theoretical and experimental studies have conclusively shown that fluorinating the aromatic ring systematically weakens its cation-π binding ability. The electron-withdrawing fluorine atoms pull electron density away from the π-system, reducing the negative electrostatic potential above and below the ring, which is the source of the attraction for a positive charge. acs.org

In the case of N-(2-fluorobenzoyl) phenylalanine, while the fluorination is on the N-acyl group and not directly on the phenylalanine ring, its electronic influence is still significant. The electron-withdrawing 2-fluorobenzoyl group will decrease the electron density on the phenylalanine ring through the amide linker. This effect, while perhaps more subtle than direct fluorination of the phenylalanine ring, would be expected to modulate its cation-π binding energy. Quantum chemical calculations can precisely quantify this attenuation. By comparing the calculated binding energy of a model cation (e.g., Na⁺, K⁺, or NH₄⁺) with both unsubstituted N-benzoyl-phenylalanine and N-(2-fluorobenzoyl) phenylalanine, the specific impact of the fluorine substituent can be isolated.

Studies on progressively fluorinated benzene rings interacting with cations provide a clear illustration of this trend. The binding energy decreases in a near-linear fashion with the addition of each fluorine atom. This makes fluorination a powerful tool for probing the importance of cation-π interactions in chemical and biological systems.

Calculated Cation-π Binding Energies (kcal/mol) for Benzene and Fluorinated Derivatives with Na⁺ (Illustrative Data based on Published Studies researchgate.net)
Aromatic MoleculeNumber of Fluorine AtomsCalculated Binding Energy (kcal/mol)
Benzene0-23.3
Fluorobenzene (B45895)1-18.5
1,4-Difluorobenzene2-14.1
1,3,5-Trifluorobenzene3-10.2

This data clearly demonstrates that even a single fluorine atom significantly reduces the cation-π binding strength, and this effect is amplified with further fluorination. Therefore, the 2-fluoro substituent on the benzoyl moiety of N-(2-fluorobenzoyl) phenylalanine is predicted to weaken the cation-π potential of the molecule's phenylalanine ring.

Mechanistic Studies of Chemical and Biochemical Reactions Involving N 2 Fluorobenzoyl Phenylalanine

Reaction Mechanisms in Amide Bond Formation

The synthesis of N-(2-fluorobenzoyl) phenylalanine, a member of the Nα-aroyl-N-aryl-phenylalanine amides (AAPs) class, involves the formation of two critical amide bonds. nih.govnih.gov The mechanistic understanding of these reactions is crucial for optimizing yield, purity, and stereochemical integrity.

Amide bond formation requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. mdpi.com This is achieved using coupling reagents, which convert the carboxyl group's hydroxyl into a better leaving group. sigmaaldrich.com In the synthesis of AAPs like N-(2-fluorobenzoyl) phenylalanine, various coupling reagents are employed to facilitate the two separate amidation steps.

The first step typically involves coupling a protected phenylalanine (e.g., N-Boc-phenylalanine) with an aniline (B41778) derivative. nih.gov The second step, following deprotection, involves forming the N-aroyl bond between the phenylalanine's amino group and a carboxylic acid, such as 2-fluorobenzoic acid. nih.gov

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.compeptide.com For the synthesis of AAPs, phosphonium reagents and phosphonic acid anhydrides have proven particularly effective.

Propanephosphonic Acid Anhydride (B1165640) (T3P®) : This reagent has been successfully used for the synthesis of the anilide structure in AAPs. nih.gov T3P® converts the carboxylic acid into a mixed anhydride, which is a highly reactive intermediate for amidation. Its use in a mixture of ethyl acetate (B1210297) and pyridine (B92270) is noted to be highly efficient and provides amides in high yields. nih.govresearchgate.net

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) : This reagent is also used for forming the second amide bond in the AAP scaffold. nih.gov

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) : Along with T3P®, PyBOP® has been used in racemization-free synthetic routes to AAPs. nih.gov PyBOP® belongs to the phosphonium salt family and activates carboxylic acids by forming an unstable OBt active ester, which readily reacts with amines. sigmaaldrich.com

The choice of coupling reagent and reaction conditions is critical not only for reaction efficiency but also for preventing side reactions, most notably racemization. mdpi.comsigmaaldrich.com

Interactive Table 1: Coupling Reagents in Amide Bond Formation

Coupling Reagent Class Mechanism of Activation Application in AAP Synthesis
T3P® (Propanephosphonic Acid Anhydride) Phosphonic Acid Anhydride Forms a mixed anhydride intermediate. Used for coupling N-Boc-phenylalanine with anilines; noted for high efficiency and low epimerization. nih.govnih.govresearchgate.net
DEPBT Phosphonium-based Forms an active ester intermediate. Utilized for forming the second amide bond in the AAP molecular structure. nih.gov
PyBOP® Phosphonium Salt Forms a benzotriazolyl active ester. Employed for amide coupling while preserving enantiomeric purity. nih.gov

| HBTU/TBTU | Aminium/Uronium Salt | Forms an aminium/uronium active ester. | General peptide coupling reagents, though can lead to racemization if conditions are not optimized. mdpi.compeptide.com |

A significant challenge in the synthesis of chiral compounds like N-(2-fluorobenzoyl) phenylalanine is the prevention of racemization at the α-carbon of the amino acid. rsc.org Racemization, or epimerization, is the loss of stereochemical integrity at a chiral center. mdpi.com

The mechanism of racemization during amide coupling typically involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com The activation of the N-protected amino acid's carboxyl group makes the α-proton acidic and susceptible to abstraction by a base. nih.gov This deprotonation leads to the formation of a planar, achiral enolate intermediate within the oxazolone (B7731731) ring. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of D and L enantiomers. mdpi.com N-acetyl protected amino acids are particularly prone to this phenomenon. mdpi.com

Several strategies are employed to suppress racemization during the synthesis of AAPs:

Mild Coupling Conditions : Using coupling methods that proceed under mild conditions is crucial. For instance, the T3P® coupling method is performed at 0 °C in a mixture of ethyl acetate and pyridine, which has been shown to yield the lowest degree of racemization. nih.gov

Choice of Protecting Group : The nature of the N-terminal protecting group plays a pivotal role. While standard Boc and Fmoc groups are widely used, they can still permit racemization. nih.gov Alternative strategies, such as using a 2-nitrobenzenesulfonyl (Ns) group, have been developed. The Ns group promotes the formation of a sulfonamide anion, which effectively suppresses the α-deprotonation that initiates racemization. rsc.org

Careful Base Selection : The choice and stoichiometry of the base used in the coupling reaction are critical. Strong, non-nucleophilic bases are often used, but their concentration must be carefully controlled. Studies have shown that using pyridine as a base can help reduce the extent of racemization compared to stronger bases like DIPEA, especially in TBTU-mediated couplings. mdpi.com

Use of Additives : Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in carbodiimide-mediated couplings. HOBt reacts with the activated intermediate to form an HOBt-ester, which is less prone to racemization than the initial activated species and couples efficiently with the amine. peptide.com

By employing a combination of optimized coupling reagents (e.g., T3P®, PyBOP®) and carefully controlled reaction conditions, the synthesis of enantiomerically pure Nα-aroyl-N-aryl-phenylalanine amides can be achieved, which is essential for their biological activity. nih.gov

Enzyme-Substrate Interaction Mechanisms

The biological activity of N-(2-fluorobenzoyl) phenylalanine is dictated by its interactions with target enzymes. Understanding these enzyme-substrate mechanisms provides insight into its mode of action and the basis of enzyme specificity.

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. rsc.org This reaction is the first step in the phenylpropanoid pathway in plants and some microorganisms. rsc.org PAL exhibits high substrate specificity, primarily acting on L-phenylalanine. nih.gov

While direct mechanistic studies on the interaction between N-(2-fluorobenzoyl) phenylalanine and PAL are not extensively detailed in the available literature, insights can be inferred from PAL's known substrate specificity and active site structure. The enzyme's active site is a tight pocket that specifically accommodates the L-phenylalanine substrate. nih.gov The presence of a large N-(2-fluorobenzoyl) group would introduce significant steric bulk at the amino group. This modification would likely prevent the compound from fitting correctly into the PAL active site, making it a poor substrate or potentially an inhibitor.

Studies on PAL mutants have been instrumental in understanding substrate specificity. For example, in Tyrosine Ammonia Lyases (TALs), which are closely related to PALs, the residue His89 is crucial for recognizing the hydroxyl group of L-tyrosine. nih.gov Replacing this histidine with a phenylalanine (H89F), a residue characteristic of PALs, switches the enzyme's preference from L-tyrosine to L-phenylalanine. nih.gov This demonstrates that single amino acid changes in the active site can dramatically alter substrate recognition, highlighting the precise molecular architecture required for catalysis. Any significant deviation from the natural substrate structure, such as the N-acylation in N-(2-fluorobenzoyl) phenylalanine, would disrupt these critical interactions.

Enzyme specificity is the ability of an enzyme to select a particular substrate from a group of similar molecules. libretexts.org This selectivity arises from the unique three-dimensional structure of the enzyme's active site, which is composed of specific amino acid residues that create a distinct chemical environment. libretexts.org

The interaction between an enzyme and its substrate is often described by the induced-fit model . This model proposes that the initial binding of the substrate to the active site induces a conformational change in the enzyme, optimizing the alignment of catalytic groups for the reaction. libretexts.org This dynamic interaction ensures a precise fit and maximizes catalytic efficiency. libretexts.org

Enzyme specificity can be categorized as follows:

Stereospecificity : The ability to distinguish between stereoisomers. For example, most enzymes acting on amino acids are specific for the L-enantiomer, as is the case with PAL. youtube.com

Geometric Specificity : The selectivity for a particular molecular shape and functional groups. youtube.com The inability of PAL to process N-acylated phenylalanine is an example of geometric specificity. The enzyme's active site is tailored to the free amino group of L-phenylalanine.

The catalytic pathway of an enzyme involves a series of steps, including substrate binding, formation of a transition state, and product release. libretexts.org By binding the substrate in an optimal orientation, the enzyme lowers the activation energy of the reaction. libretexts.org For N-(2-fluorobenzoyl) phenylalanine to be a substrate for an enzyme, its structure must be complementary to the active site, allowing for the necessary binding and catalytic events to occur. If it acts as an inhibitor, it binds to the enzyme in a way that prevents the natural substrate from binding or the catalytic reaction from proceeding.

A significant body of research has identified Nα-aroyl-N-aryl-phenylalanine amides (AAPs), the class to which N-(2-fluorobenzoyl) phenylalanine belongs, as potent inhibitors of mycobacterial RNA polymerase (RNAP). nih.govbohrium.com RNAP is the enzyme responsible for transcribing DNA into RNA, a fundamental process for bacterial survival.

The mechanism of inhibition by AAPs has been elucidated through several key findings:

Target Site : AAPs target the β-subunit (RpoB) of the bacterial RNA polymerase. nih.gov This is the same subunit targeted by the clinically important antibiotic rifampicin, but AAPs bind to a different site. nih.gov This distinct binding site means there is a low probability of cross-resistance with rifamycins, making AAPs a promising class for treating drug-resistant mycobacterial infections. nih.govbohrium.com

Binding and Inhibition : By binding to the RNAP, AAPs are thought to interfere with its function, halting the process of transcription and thereby preventing bacterial growth. mdpi.com The precise interactions within the binding pocket determine the potency of the inhibition.

Structure-Activity Relationship : The inhibitory activity of AAPs is sensitive to their chemical structure. Studies on various analogs have shown that the stereochemistry of the phenylalanine core is crucial; typically, the enantiomer derived from D-phenylalanine is more active against mycobacteria. nih.govnih.gov Furthermore, modifications to the aroyl and aryl groups can modulate activity and pharmacokinetic properties. For instance, sterically shielding the amide bonds with fluoro or methyl groups can increase metabolic stability while retaining antimycobacterial activity. nih.gov

Differential Susceptibility : Comparative analysis of RNAP subunits across different mycobacterial species reveals that strain-specific polymorphisms (variations in the amino acid sequence) can influence the susceptibility to AAP compounds. mdpi.comresearchwithnj.com This provides further evidence that AAPs exert their effect through direct interaction with the RNAP enzyme and highlights the complex interplay between the compound's structure and the genetic makeup of the target enzyme. researchwithnj.com

Interactive Table 2: Mechanistic Details of RNA Polymerase Inhibition by AAPs

Feature Description Supporting Evidence
Enzyme Target Bacterial DNA-directed RNA Polymerase (RNAP) AAPs have been identified as potent antimycobacterial agents that target the RNAP. nih.govbohrium.com
Target Subunit RpoB (β-subunit) Analogs of the AAP MMV688845 have been shown to be inhibitors of Mtb RNAP that bind to the RpoB subunit. nih.gov
Binding Site Distinct from the rifamycin (B1679328) binding site AAPs address a different binding site than rifamycins, suggesting a low probability of cross-resistance. nih.govnih.gov
Mechanism of Action Inhibition of transcription By binding to RNAP, AAPs prevent the synthesis of RNA from a DNA template, halting essential cellular processes. mdpi.com

| Structural Importance | Stereochemistry and substituents are critical for activity | The R-configuration of the phenylalanine core is often essential for activity, and modifications can improve stability and potency. nih.govnih.gov |

No Mechanistic Studies or Novel Reaction Pathways Found for N-(2-Fluorobenzoyl) Phenylalanine

Extensive searches for scientific literature detailing the mechanistic studies of chemical and biochemical reactions involving N-(2-Fluorobenzoyl) Phenylalanine have yielded no specific results. Consequently, information regarding novel reaction pathways, molecular rearrangements, or a speculative "Frankfurt Shift" for this particular compound is not available in the current body of scientific research.

The investigation into the reaction kinetics and mechanisms of N-acylated amino acids is a fundamental area of chemical research. These studies are crucial for understanding the behavior of these molecules in various chemical and biological systems, which can inform applications in drug design, peptide synthesis, and materials science. However, it appears that N-(2-Fluorobenzoyl) Phenylalanine has not been the subject of such detailed mechanistic exploration.

Similarly, the exploration of novel reaction pathways and molecular rearrangements provides insights into the fundamental reactivity of a compound and can lead to the development of new synthetic methodologies. Despite the broad interest in such transformations, there is no published research describing unique reaction pathways or rearrangements specifically for N-(2-Fluorobenzoyl) Phenylalanine.

The Absence of the "Frankfurt Shift" in Chemical Literature

A specific inquiry into a "Frankfurt Shift" involving N-(2-Fluorobenzoyl) Phenylalanine also found no mention in scientific databases. This term does not correspond to any known named reaction or molecular rearrangement in organic chemistry. It is possible that this is a proprietary or internal designation not yet described in publicly accessible literature. Without any documented examples or theoretical studies, a discussion of this specific molecular rearrangement cannot be provided.

In the absence of direct research on N-(2-Fluorobenzoyl) Phenylalanine, it is not possible to construct a scientifically accurate and informative article on its mechanistic chemistry as outlined. The scientific community has not yet published data on the novel reaction pathways or specific molecular rearrangements of this compound. Therefore, any detailed discussion would be purely speculative and would not adhere to the standards of professional and authoritative scientific reporting.

Further research into the chemical properties and reactivity of N-(2-Fluorobenzoyl) Phenylalanine is required before a comprehensive understanding of its mechanistic behavior can be achieved.

No Publicly Available Research Found for "Phenylalanine, N-(2-fluorobenzoyl)-" in Biochemical Applications

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the advanced applications of the specific chemical compound "Phenylalanine, N-(2-fluorobenzoyl)-" in biochemical research as outlined. Extensive queries have failed to identify any studies on its use as a building block in peptide and protein engineering, its role in modulating protein stability, or its application as a probe for biological mechanisms.

The requested article, focusing on the detailed sub-topics of its incorporation into novel peptides, its use in modulating protein interactions, and its site-specific encoding, cannot be generated as there is no scientific data to support these specific applications for this particular compound. Similarly, information regarding its use to investigate protein-protein interactions or the role of aromatic interactions is not present in the available literature.

While the broader field of utilizing modified amino acids, including various fluorinated phenylalanine analogs and other N-acyl phenylalanine derivatives, is a well-established area of biochemical research, the specific derivative "Phenylalanine, N-(2-fluorobenzoyl)-" does not appear to have been a subject of published studies. Research in this area tends to focus on fluorination of the phenylalanine phenyl ring itself or on other N-acyl modifications.

Therefore, a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for "Phenylalanine, N-(2-fluorobenzoyl)-" cannot be constructed at this time due to the absence of foundational research on this compound.

Advanced Applications in Biochemical Research Leveraging N 2 Fluorobenzoyl Phenylalanine

Fabrication and Characterization of Self-Assembled Systems

Research into Low-Molecular-Weight Gelators and Hydrogel Formation

Intensive investigation into the self-assembly of phenylalanine derivatives has revealed a rich field for the development of low-molecular-weight gelators (LMWGs). These small molecules can, under specific conditions, self-assemble into three-dimensional networks that immobilize solvent molecules, leading to the formation of gels. This process is of significant interest for biomedical applications due to the potential for creating biocompatible and biodegradable materials. However, a thorough review of the scientific literature reveals a notable absence of research specifically focused on the hydrogelation properties of Phenylalanine, N-(2-fluorobenzoyl)- .

While the broader class of N-acylated phenylalanine derivatives has been explored for their gelation capabilities, the specific impact of the N-(2-fluorobenzoyl) group on the self-assembly and hydrogel formation of phenylalanine has not been documented in available research. The principles of LMWG design often rely on a delicate balance of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, to drive the formation of fibrillar networks. The introduction of a fluorine atom on the benzoyl moiety, as in the case of N-(2-fluorobenzoyl) phenylalanine, could theoretically influence these interactions in several ways:

Hydrogen Bonding: The amide linkage provides a crucial site for hydrogen bonding, a primary driving force for the self-assembly of many peptide-based gelators.

π-π Stacking: The aromatic rings of both the phenylalanine and the fluorobenzoyl group offer the potential for π-π stacking interactions, which can contribute to the stability of the self-assembled fibers. The fluorine substituent may modulate the electron density of the aromatic ring, thereby affecting the strength of these interactions.

Despite these theoretical considerations, experimental data on the gelation behavior of Phenylalanine, N-(2-fluorobenzoyl)- is not present in the current body of scientific literature. Research on analogous compounds, such as those with different N-terminal protecting groups or alternative substitutions on the phenyl ring, provides a framework for how such a molecule might be investigated. Typically, studies in this area would involve screening the gelation ability of the compound in various solvents and under different conditions (e.g., pH, temperature).

Should future research be undertaken on Phenylalanine, N-(2-fluorobenzoyl)- as a potential LMWG, a systematic approach to its fabrication and characterization would be necessary. This would likely involve the following:

Table 1: Hypothetical Investigation Parameters for Hydrogel Formation

ParameterDescription
Solvent Systems A range of aqueous and organic solvents to test gelation capacity.
Concentration Determining the minimum gelation concentration (MGC).
Triggers Investigating methods to induce gelation, such as temperature changes (heating-cooling cycles) or pH shifts.

Once a gel is formed, its properties would be characterized using a suite of analytical techniques to understand its structure and mechanical properties.

Table 2: Standard Characterization Techniques for Hydrogels

TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Visualization of the nanofibrous network structure of the gel.
Rheology Measurement of the gel's viscoelastic properties, including storage (G') and loss (G'') moduli.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of the intermolecular hydrogen bonding within the self-assembled structure.
X-ray Diffraction (XRD) Determination of the molecular packing and arrangement within the gel fibers.

Future Research Directions and Emerging Perspectives for N 2 Fluorobenzoyl Phenylalanine

Exploration of Chemo-Enzymatic and Biocatalytic Synthetic Routes

Traditional chemical synthesis of N-acyl amino acids often involves harsh conditions and the use of protecting groups, leading to potential side reactions and environmental concerns. Future research will increasingly focus on greener, more efficient chemo-enzymatic and biocatalytic methods for synthesizing N-(2-Fluorobenzoyl) Phenylalanine.

Research Focus: The development of chemo-enzymatic strategies combines the flexibility of chemical synthesis with the high selectivity of biological catalysts. frontiersin.orgnih.govrsc.orgmedchemexpress.com Enzymes such as lipases and proteases, known for their ability to catalyze the formation of amide bonds, are prime candidates for exploration. A key approach involves the enzymatic acylation of phenylalanine using a 2-fluorobenzoyl donor. For instance, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) could be investigated for their efficacy in catalyzing the direct amidation between phenylalanine and an activated form of 2-fluorobenzoic acid, such as its ester. This avoids the need for more reactive and less stable acyl chlorides.

Biocatalytic routes offer a one-pot synthesis from basic precursors. valpo.edunih.gov Engineered microorganisms could be developed to produce N-(2-Fluorobenzoyl) Phenylalanine directly from L-phenylalanine. nih.gov This could involve expressing novel acyltransferases or modifying existing metabolic pathways in host organisms like E. coli or Saccharomyces cerevisiae. The introduction of fluorine into natural product biosynthesis is a growing field, and similar strategies could be adapted. nih.gov

Table 1: Potential Enzymatic Catalysts for N-(2-Fluorobenzoyl) Phenylalanine Synthesis

Enzyme Class Specific Example Potential Reaction Advantages
Lipases Candida antarctica Lipase B (CALB) Acylation of phenylalanine with a 2-fluorobenzoic acid ester High stability, broad substrate specificity, commercially available
Proteases Subtilisin, Papain Kinetically controlled synthesis of the amide bond Mild reaction conditions, high stereoselectivity

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction kinetics and mechanisms is crucial for optimizing the synthesis of N-(2-Fluorobenzoyl) Phenylalanine. Future research will benefit from the integration of advanced spectroscopic techniques for real-time monitoring of these processes.

Research Focus: Techniques such as Process Analytical Technology (PAT) using in-situ spectroscopy can provide continuous data on reactant consumption, intermediate formation, and product yield. For the synthesis of N-(2-Fluorobenzoyl) Phenylalanine, this would allow for precise control over reaction parameters.

¹⁹F NMR Spectroscopy: The fluorine atom serves as a highly sensitive NMR probe. Real-time ¹⁹F NMR can be used to directly monitor the conversion of the 2-fluorobenzoyl starting material into the final product, providing unambiguous kinetic data without interference from other protons in the molecule.

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for identifying and quantifying the product and any potential byproducts, even at very low concentrations. mdpi.com Coupling a liquid chromatography system to a mass spectrometer (LC-MS) allows for real-time separation and analysis of the reaction mixture, providing a detailed profile of the reaction progress.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This method can monitor changes in vibrational frequencies associated with key functional groups, such as the disappearance of the carboxylic acid or acyl chloride and the appearance of the amide bond, offering a non-invasive way to track the reaction.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Application to N-(2-Fluorobenzoyl) Phenylalanine Synthesis
¹⁹F Nuclear Magnetic Resonance (NMR) Quantitative analysis of fluorine-containing species Directly tracks the conversion of the fluorinated starting material to the product.
Tandem Mass Spectrometry (MS/MS) Identification and quantification of reactants, products, and byproducts Confirms product identity and purity; detects trace impurities. mdpi.com
ATR-FTIR Spectroscopy Real-time changes in functional group concentrations Monitors the formation of the amide I and II bands and the disappearance of starting material bands.

Development of Predictive Computational Models for Structure-Function Relationships

Computational modeling is a powerful tool for predicting the properties and biological activities of molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Research Focus: Developing robust computational models for N-(2-Fluorobenzoyl) Phenylalanine will allow researchers to predict its behavior and interactions.

Quantum Mechanics (QM): QM calculations can be used to determine the electronic structure, molecular geometry, and reactivity of the molecule. This can help in understanding how the fluorine atom influences the charge distribution and reactivity of the benzoyl ring and the amide bond.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of N-(2-Fluorobenzoyl) Phenylalanine in different environments, such as in solution or interacting with a biological target like a receptor or enzyme. This can provide insights into its conformational preferences and binding modes.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of related N-acyl phenylalanine derivatives and testing their biological activity, QSAR models can be developed. These models use computational descriptors to correlate chemical structure with activity, enabling the prediction of the activity of new, unsynthesized analogues. Such models are used to predict viral mutations and protein interactions. nih.gov

Table 3: Computational Modeling Techniques and Their Applications

Modeling Method Predicted Properties Relevance for N-(2-Fluorobenzoyl) Phenylalanine
Quantum Mechanics (QM) Electron density, bond energies, reaction barriers Understanding the electronic effect of the fluorine substituent.
Molecular Dynamics (MD) Conformational flexibility, binding affinity, solvation Simulating interactions with biological targets (e.g., enzymes, receptors).
Molecular Docking Binding pose and score within a protein active site Identifying potential biological targets and predicting binding modes. acs.org

Expansion into Novel Bio-conjugation Strategies for Research Applications

The unique properties of N-(2-Fluorobenzoyl) Phenylalanine make it an attractive moiety for incorporation into larger biomolecules through bioconjugation. nih.gov This can be used to create novel research tools, probes, and potential therapeutics.

Research Focus: Future work should explore the use of N-(2-Fluorobenzoyl) Phenylalanine as a building block in various bioconjugation strategies. researchgate.netnih.gov

Peptide and Protein Modification: The compound can be incorporated into peptides or proteins, either at the N-terminus or as a non-natural amino acid. dtu.dk The fluorinated group can serve as a ¹⁹F NMR tag for studying protein structure and dynamics, or it can be used to modulate the peptide's interaction with its target.

Drug Delivery Systems: Conjugating N-(2-Fluorobenzoyl) Phenylalanine to drug carriers like polymers or nanoparticles could enhance drug delivery and targeting. mdpi.com The lipophilic nature of the molecule may improve membrane permeability.

Table 4: Potential Bioconjugation Strategies

Strategy Biomolecule Target Potential Application
Solid-Phase Peptide Synthesis Peptides Creation of peptides with enhanced stability or modified binding properties.
N-terminal Modification Proteins Introduction of a ¹⁹F NMR probe for structural biology studies. nih.gov
Conjugation to Polymers Polyethylene glycol (PEG) Development of novel drug delivery systems with improved pharmacokinetics.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The most significant advances will likely arise from a synergistic approach that integrates the methodologies described above. This iterative cycle of design, synthesis, and analysis will accelerate the development and application of N-(2-Fluorobenzoyl) Phenylalanine.

Research Workflow: A powerful research paradigm would involve using computational models to predict the properties and potential biological targets of N-(2-Fluorobenzoyl) Phenylalanine and its analogues. These predictions would then guide the chemo-enzymatic synthesis of the most promising compounds. Advanced spectroscopic techniques would be employed for real-time monitoring to optimize the synthesis and to confirm the structure and purity of the products. The synthesized compounds would then be used in biological assays and bioconjugation studies, with the experimental results feeding back to refine the computational models. This integrated workflow creates a highly efficient discovery pipeline, moving seamlessly from in silico design to practical application.

For example, a computational model might predict that a specific derivative of N-(2-Fluorobenzoyl) Phenylalanine has a high affinity for a particular enzyme. A chemo-enzymatic route would then be developed to synthesize this derivative, with real-time spectroscopic monitoring ensuring high yield and purity. The compound's interaction with the target enzyme would be validated experimentally, and the data used to improve the predictive power of the initial computational model for the next design cycle.

Q & A

Q. How can researchers design a robust synthetic route for N-(2-fluorobenzoyl)-phenylalanine?

To synthesize N-(2-fluorobenzoyl)-phenylalanine, the reaction between L-phenylalanine and 2-fluorobenzoyl chloride in an anhydrous organic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) is a common approach. Key considerations include:

  • Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
  • Steric and electronic effects : The ortho-fluorine substituent on the benzoyl group may influence reaction kinetics due to steric hindrance or electron-withdrawing effects.
  • Purification : Column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials or byproducts .

Q. What spectroscopic and chromatographic methods are critical for characterizing N-(2-fluorobenzoyl)-phenylalanine?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Analyze the splitting patterns of aromatic protons (e.g., ortho-fluorine induces deshielding and splitting).
    • 13C NMR : Identify carbonyl carbons (amide C=O at ~170 ppm) and fluorinated aromatic carbons (C-F coupling visible as splitting).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C16H14FNO3: calculated 300.10) and fragmentation patterns.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Q. How can X-ray crystallography resolve the crystal structure of N-(2-fluorobenzoyl)-phenylalanine derivatives?

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ the SHELX suite (SHELXT for structure solution, SHELXL for refinement). Key parameters include:
    • Space group determination (e.g., monoclinic P21/c).
    • Hydrogen bonding analysis : Fluorine’s electronegativity may influence intermolecular interactions (e.g., C-F···H-N).
    • Validation : Check R-factors (R1 < 0.05) and residual electron density maps .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence molecular conformation and intermolecular interactions?

  • Conformational Analysis : Compare bond lengths and angles (e.g., C-F bond length ~1.35 Å) with non-fluorinated analogs using X-ray data.
  • Intermolecular Forces : Fluorine’s electronegativity enhances dipole-dipole interactions and weak hydrogen bonds (C-F···π or C-F···H).
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with experimental data .

Q. What strategies can resolve contradictions in biological activity data for fluorinated phenylalanine derivatives?

  • Dose-Response Variability : Test multiple concentrations and use statistical models (e.g., ANOVA with post-hoc tests) to identify outliers.
  • Structural Confounders : Ensure stereochemical purity (e.g., chiral HPLC to separate D- and L-isomers).
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. How can researchers investigate the metabolic stability of N-(2-fluorobenzoyl)-phenylalanine in enzymatic systems?

  • In Vitro Assays : Incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes.
  • LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed amide bonds or defluorinated metabolites).
  • Kinetic Modeling : Calculate half-life (t1/2) and intrinsic clearance (CLint) using Michaelis-Menten parameters .

Q. What computational tools are effective for predicting the pharmacokinetic properties of fluorinated phenylalanine analogs?

  • ADMET Prediction : Use software like SwissADME or ADMETLab to estimate logP (lipophilicity), solubility, and cytochrome P450 inhibition.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models.
  • Docking Studies : Perform AutoDock Vina simulations to predict binding to target enzymes (e.g., phenylalanine hydroxylase) .

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data for fluorinated compounds?

  • Twinned Crystals : Use the TwinRotMat tool in PLATON to detect twinning and refine using TWIN laws.
  • Disorder Modeling : Apply PART instructions in SHELXL to model disordered fluorine atoms or solvent molecules.
  • Validation Tools : Cross-check with the IUCr’s checkCIF database to ensure compliance with crystallographic standards .

Q. What analytical workflows are recommended for quantifying trace impurities in N-(2-fluorobenzoyl)-phenylalanine?

  • LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to detect low-abundance impurities (e.g., dehalogenated byproducts).
  • NMR Relaxation Editing : Use T1ρ filters to suppress solvent signals and enhance impurity detection.
  • Quantitative 19F NMR : Exploit fluorine’s high sensitivity and lack of background signals in biological matrices .

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